molecular formula C17H30N2O2 B1212426 5-Tridecylpyrazole-3-carboxylic acid CAS No. 79445-14-0

5-Tridecylpyrazole-3-carboxylic acid

Cat. No. B1212426
CAS RN: 79445-14-0
M. Wt: 294.4 g/mol
InChI Key: NHYZZXXJWKXULT-UHFFFAOYSA-N
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Description

5-Tridecylpyrazole-3-carboxylic acid, also known as TDPC or MLM-60, is a compound with the molecular formula C17H30N2O2 . It has been studied as a hypolipidemic agent, which means it can help lower lipid levels in the blood .


Molecular Structure Analysis

The molecular structure of 5-Tridecylpyrazole-3-carboxylic acid consists of a pyrazole ring attached to a tridecyl chain and a carboxylic acid group . The molecular weight of this compound is 294.43 .


Chemical Reactions Analysis

5-Tridecylpyrazole-3-carboxylic acid has been studied for its effects on cholesterol absorption. It was found that TDPC significantly decreased the intestinal cholesterol uptake by 27%, 44%, and 59% at the dose levels of 0.25, 0.50, and 1.0mg, respectively .

Scientific Research Applications

Synthesis and Reaction Studies

5-Tridecylpyrazole-3-carboxylic acid and related compounds have been a subject of interest in the synthesis of various chemicals. For example, a study by Tanaka et al. (1986) explored the synthesis and reactions of 5-amino-3-trifluoromethylisoxazole and -pyrazole-4-carboxylic acids. The study examined the behavior of aminoazole-4-carboxylic acids toward electrophiles, shedding light on the chemical properties of these compounds.

Ligand Synthesis

Research by Dalinger et al. (2020) aimed to develop new ligands based on 1H-pyrazole-3(5)-carboxylic acids. Their goal was to create polychelated ligands for use in medicinal chemistry and metal complex catalysis. This research highlights the potential application of pyrazole carboxylic acids in creating complex chemical structures for various uses.

Pharmacological Evaluation

A study conducted by Seki et al. (1984) synthesized and evaluated 5-alkylpyrazole derivatives, including 5-tridecylpyrazole-3-carboxylic acid, for hypolipidemic activity in rats. They found that certain pyrazole derivatives possessed high hypolipidemic activity, with 5-tridecylpyrazole-3-carboxylic acid showing promising results.

Catalysis and Synthesis Techniques

The work of Arbačiauskienė et al. (2011) used ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates in palladium-catalyzed cross-coupling reactions. This study demonstrates the versatility of pyrazole carboxylates in synthesizing condensed pyrazoles, which are valuable in various chemical syntheses.

Transformation Studies

Ermolenko et al. (2013) investigated the transformation of 3/5-trifluoromethylpyrazoles into NH-pyrazole-3/5-carboxylic acids. Their research, detailed in this paper, provides insight into the methods for creating various NH-pyrazole carboxylic acids, which are challenging to prepare otherwise.

properties

IUPAC Name

5-tridecyl-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-14-16(17(20)21)19-18-15/h14H,2-13H2,1H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYZZXXJWKXULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC1=CC(=NN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00229658
Record name 5-Tridecylpyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tridecylpyrazole-3-carboxylic acid

CAS RN

79445-14-0
Record name 5-Tridecylpyrazole-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079445140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Tridecylpyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
K SEKI, T WATANABE, T SUGA - Chemical and pharmaceutical …, 1988 - jstage.jst.go.jp
… In the preceding paper,” we reported the effect on cholesterol metabolism of 5tridecylpyrazole-3-carboxylic acid (TDPC) in dietary hypercholesterolemic rats and normal rats using the …
Number of citations: 11 www.jstage.jst.go.jp
K Seki, S Horie, T Watanabe… - Journal of Pharmacy and …, 1988 - Wiley Online Library
The comparative effects of 5‐tridecylpyrazole‐3‐carboxylic acid (TDPC), β‐sitosterol and melinamide on the esterification of cholesterol (CH) have been investigated in rabbit intestinal …
Number of citations: 4 onlinelibrary.wiley.com
K Seki, M FUKUDA, M OHKI - Chemical and pharmaceutical bulletin, 1985 - jstage.jst.go.jp
… The comparative effects of 5-tridecylpyrazole-3—carboxylic acid (TDPC) and clofibrate or 13sitosterol on cholesterol (CH) metabolism were investigated in normal and hyperlipidemic …
Number of citations: 4 www.jstage.jst.go.jp
K SEKI, M FUKUDA, J ISEGAWA… - Chemical and …, 1984 - jstage.jst.go.jp
In the hyperlipidemia induced by fructose in rats, 5-tridecylpyrazole-3-carboxylic acid (TDPC) reduced serum triglyceride (TG) and cholesterol (CH) levels dose-dependently. The …
Number of citations: 1 www.jstage.jst.go.jp
HS Ro, WK Ko, OJ Kim, KK Park, YW Cho… - Journal of …, 1996 - koreascience.kr
… IV, influence of a new hypOlipidemic agent, 5-tridecylpyrazole3-Carboxylic acid, On Cholesterol metabolism in rats, Cheh, PiT71, Bul., 33(11) 5036-5041 (1985). …
Number of citations: 21 koreascience.kr
P Majumdar, PP Mohanta, RK Behera… - Synthetic …, 2013 - Taylor & Francis
A series of new oxygen-, nitrogen- and sulfur- containing spiro heterocycles was synthesized by reactions of 2-(3-hydroxy-5,5-dimethylcyclohex-2-enylidene)malononitrile with some …
Number of citations: 7 www.tandfonline.com
K SEKi - jlc.jst.go.jp
… Of these derivatives, 5-tridecylpyrazole-3-carboxylic acid (TDPC) was found to have a potent hypolipidemic activity in hypertriglyceridemic rats, with low toxicity. This paper reports the …
Number of citations: 0 jlc.jst.go.jp

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